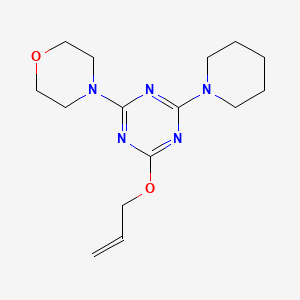
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic organic compound that is used in the synthesis of other chemical compounds. The compound has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have several mechanisms of action. The compound has been found to inhibit the activity of certain enzymes, leading to a decrease in the production of certain molecules. This compound has also been found to affect the expression of certain genes, leading to changes in cellular processes. The compound has been found to have an effect on the activity of certain signaling pathways, leading to changes in cell behavior.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been found to affect the expression of certain genes, leading to changes in cellular processes. This compound has also been found to affect the activity of certain enzymes, leading to changes in the production of certain molecules. The compound has been found to have an effect on the activity of certain signaling pathways, leading to changes in cell behavior.
Advantages and Limitations for Lab Experiments
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to have a low toxicity profile, making it a safe tool for use in scientific research. However, this compound has some limitations for use in lab experiments. The compound has a short half-life, meaning that its effects are short-lived. This compound is also relatively unstable, making it difficult to store for long periods.
Future Directions
There are several future directions for the study of N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One potential direction is the study of the compound's effect on various signaling pathways. This compound has been found to affect the activity of certain signaling pathways, and further research in this area could lead to the identification of new targets for drug development. Another potential direction is the study of the compound's effect on protein synthesis and degradation. This compound has been found to affect these processes, and further research in this area could lead to the development of new therapies for various diseases. Finally, the study of the compound's effect on gene regulation could lead to the identification of new targets for drug development. This compound has been found to affect the expression of certain genes, and further research in this area could lead to the development of new therapies for various diseases.
Scientific Research Applications
N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several potential applications in scientific research. The compound has been used as a tool for studying the mechanism of action of various biological processes. This compound has been found to have an effect on the expression of certain genes, making it a valuable tool for studying gene regulation. The compound has also been used in the study of protein synthesis and degradation.
Properties
IUPAC Name |
1-(2-methylbutan-2-yl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-16(3,4)18-15(21)17-11-6-7-12-10(2)8-14(19)20-13(12)9-11/h6-9H,5H2,1-4H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAWKYOWZTZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)
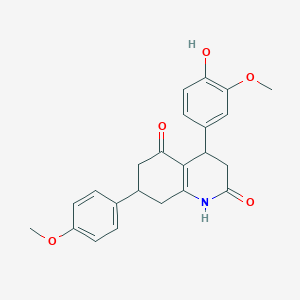
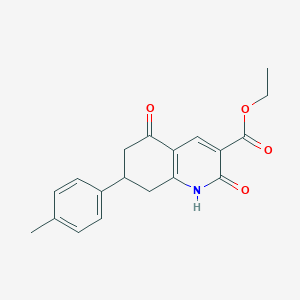
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)
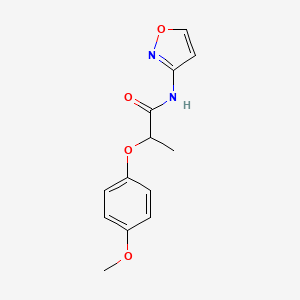
![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)
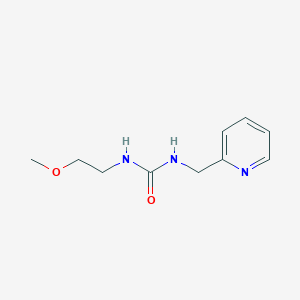
![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)
![methyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4733846.png)
